molecular formula C12H15Cl2NO2S B4733013 N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide

N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide

Cat. No.: B4733013
M. Wt: 308.2 g/mol
InChI Key: ILMHBNLBZLLHRO-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a cyclopentyl group attached to a methanesulfonamide moiety, with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4-dichlorobenzenesulfonyl chloride+cyclopentylamineThis compound+HCl\text{2,4-dichlorobenzenesulfonyl chloride} + \text{cyclopentylamine} \rightarrow \text{this compound} + \text{HCl} 2,4-dichlorobenzenesulfonyl chloride+cyclopentylamine→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its sulfonamide moiety makes it a potential candidate for studying enzyme inhibition, particularly in the context of sulfonamide-based drugs.

    Medicine: It may serve as a lead compound for the development of new antimicrobial agents.

    Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide is primarily related to its ability to inhibit enzymes that utilize sulfonamide groups as substrates. The compound can bind to the active site of these enzymes, blocking their activity and leading to the inhibition of essential biochemical pathways. This mechanism is similar to that of other sulfonamide-based drugs, which are known to inhibit dihydropteroate synthase in bacteria, thereby preventing the synthesis of folic acid.

Comparison with Similar Compounds

  • N-cyclopentyl-1-(2,6-dichlorophenyl)methanesulfonamide
  • N-cyclopentyl-1-(3,4-dichlorophenyl)methanesulfonamide
  • N-cyclopentyl-1-(2,4-difluorophenyl)methanesulfonamide

Comparison: N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and binding affinity to target enzymes. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2S/c13-10-6-5-9(12(14)7-10)8-18(16,17)15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMHBNLBZLLHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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